Nitrite de tétrabutylammonium

Vue d'ensemble

Description

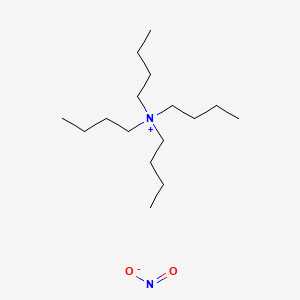

Tetrabutylammonium nitrite is a quaternary ammonium compound with the chemical formula (CH₃CH₂CH₂CH₂)₄N(NO₂). It is commonly used as a reagent in organic synthesis, particularly for the synthesis of aliphatic nitrocompounds from bromides . This compound is known for its high purity and effectiveness in various chemical reactions.

Applications De Recherche Scientifique

Tetrabutylammonium nitrite has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Tetrabutylammonium nitrite is primarily used in organic synthesis as a source of nitrous acid . It is known to interact with phenolic compounds and hydroquinones . The primary targets of this compound are therefore phenolic compounds and hydroquinones, which play significant roles in various biochemical reactions.

Mode of Action

Tetrabutylammonium nitrite interacts with its targets through nitration and oxidation processes . In the presence of tetrabutylammonium dichromate (TBAD), it facilitates the mononitration of phenolic compounds . Additionally, it aids in the oxidation of hydroquinones to quinones with TBAD .

Biochemical Pathways

The nitration of phenolic compounds and the oxidation of hydroquinones are crucial biochemical pathways affected by tetrabutylammonium nitrite. These processes lead to the formation of nitrophenols and quinones, respectively . Nitrophenols and quinones are key intermediates in the synthesis of fine chemicals, dyes, pharmaceuticals, agrochemicals, perfumes, and plastics .

Pharmacokinetics

It is known that the compound is highly soluble in water, alcohols, and organic solvents , which suggests it may have good bioavailability

Result of Action

The primary result of the action of tetrabutylammonium nitrite is the formation of nitrophenols and quinones . These compounds have various applications in the chemical industry. For instance, nitrophenols are used as intermediates in the synthesis of dyes, drugs, and pesticides, while quinones are involved in various biological processes and are used in dyeing and printing processes.

Analyse Biochimique

Biochemical Properties

Tetrabutylammonium nitrite is known for its role in biochemical reactions. It has been shown to reduce infarct size and improve cardiac function . It also has antioxidant properties as it can clear reactive oxygen species (ROS) and prevent oxidative stress .

Cellular Effects

It has been shown to have a significant impact on heart cells, reducing infarct size and improving cardiac function .

Molecular Mechanism

Its antioxidant properties suggest that it may interact with biomolecules involved in oxidative stress responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetrabutylammonium nitrite can be synthesized through the reaction of tetrabutylammonium hydroxide with nitrous acid. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows:

(CH₃CH₂CH₂CH₂)₄N(OH)+HNO₂→(CH₃CH₂CH₂CH₂)₄N(NO₂)+H₂O

Industrial Production Methods

In industrial settings, tetrabutylammonium nitrite is produced by reacting tetrabutylammonium bromide with silver nitrite in an organic solvent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction is as follows:

(CH₃CH₂CH₂CH₂)₄NBr+AgNO₂→(CH₃CH₂CH₂CH₂)₄N(NO₂)+AgBr

Analyse Des Réactions Chimiques

Types of Reactions

Tetrabutylammonium nitrite undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with alkyl halides to form nitroalkanes.

Oxidation-Reduction: It can participate in redox reactions, where it acts as an oxidizing agent.

Addition Reactions: It can add to unsaturated compounds to form nitro derivatives.

Common Reagents and Conditions

Common reagents used in reactions with tetrabutylammonium nitrite include alkyl halides, tosylates, and mesylates. The reactions are typically carried out under mild conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from reactions involving tetrabutylammonium nitrite are nitroalkanes, which are valuable intermediates in organic synthesis. These nitroalkanes can be further transformed into various functional groups, making them versatile building blocks in chemical synthesis .

Comparaison Avec Des Composés Similaires

Tetrabutylammonium nitrite can be compared with other tetrabutylammonium salts, such as:

Tetrabutylammonium bromide: Used as a phase-transfer catalyst.

Tetrabutylammonium iodide: Used as a low-cost catalyst in organic synthesis.

Tetrabutylammonium fluoride: Used as a desilylation reagent.

Tetrabutylammonium hydroxide: Used in acid-base reactions.

Tetrabutylammonium nitrite is unique due to its ability to release nitrite ions, making it particularly useful in the synthesis of nitro compounds and in biological studies involving nitric oxide .

Activité Biologique

Tetrabutylammonium nitrite (TBAN) is a quaternary ammonium compound that has garnered interest in various fields, including organic chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Tetrabutylammonium nitrite has the chemical formula and a CAS number of 26501-54-2. It is typically used as a nitrating agent in organic synthesis due to its ability to facilitate the formation of nitro compounds from alcohol derivatives.

TBAN acts primarily as a source of nitrite ions (), which can participate in various biochemical processes. The nitrite ion plays a crucial role in the nitrogen cycle and has been implicated in signaling pathways within biological systems. Notably, nitrites can react with secondary amines to form nitrosamines, which are of concern due to their potential carcinogenic properties .

Biological Activity

The biological activity of TBAN can be summarized in several key areas:

- Nitration Reactions : TBAN is effective in converting tosylates and mesylates into corresponding nitroalkanes under mild conditions. This reaction has been optimized to achieve yields up to 61% using solvents like toluene . The mechanism involves the generation of alkoxyl radicals and nitric oxide (NO) through the thermal homolysis of TBAN .

- Nitric Oxide Production : TBAN serves as a donor of nitric oxide, which is significant in various physiological processes, including vasodilation and neurotransmission. The controlled release of NO from TBAN can be harnessed for therapeutic applications, particularly in cardiovascular health.

- Toxicological Effects : While TBAN has beneficial applications, it also poses risks. Nitrites can lead to the formation of methemoglobin, which reduces oxygen transport in the blood. Studies indicate that exposure to high doses may result in adverse effects such as maternal anemia and increased fetal mortality in animal models .

Case Studies

- Organic Synthesis : A study demonstrated the use of TBAN for nitrating alcohols, showcasing its efficiency compared to traditional nitrating agents. The research highlighted that TBAN allows for milder reaction conditions, preserving sensitive functional groups .

- Nitrosamine Formation : Research indicated that when TBAN interacts with amines under acidic conditions, it can lead to the formation of nitrosamines, emphasizing the need for caution during handling due to potential carcinogenic effects .

- Physiological Role : Investigations into the physiological roles of nitrites have revealed their involvement in signaling pathways that regulate blood pressure and vascular function. TBAN's ability to release NO makes it a candidate for further exploration in therapeutic contexts .

Table 1: Nitration Efficiency of TBAN

| Substrate Type | Yield (%) | Solvent Used |

|---|---|---|

| Tosylate | 61 | Toluene |

| Mesylate | 27 | DMF |

| Alcohol | Varies | Various |

Table 2: Toxicological Data on Nitrites

| Study Type | Observed Effect | Dose (mg/kg) |

|---|---|---|

| Maternal Anemia | Increased fetal mortality | 2000-3000 |

| Carcinogenicity | Epithelial hyperplasia | 60 |

| Methemoglobinemia | Reduced oxygen transport | High doses |

Propriétés

IUPAC Name |

tetrabutylazanium;nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.HNO2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;(H,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRKDVQQQPFSIY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.N(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181088 | |

| Record name | Tetrabutylammonium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26501-54-2 | |

| Record name | Tetrabutylammonium nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26501-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026501542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Tetrabutylammonium nitrite (TBAN) in organic synthesis?

A1: TBAN is a mild and efficient reagent primarily used for the conversion of alcohols, tosylates, and mesylates to their corresponding nitroalkanes. [, ] It also plays a crucial role in deprotecting alkyl N-phenylcarbamates and efficiently deanilidating nucleoside 3′-phosphoranilidates. [, ] Furthermore, TBAN is utilized in the synthesis of esters from ketones, showcasing its ability to activate C-C bonds. []

Q2: How does TBAN facilitate the conversion of tosylates and mesylates into nitroalkanes?

A2: TBAN provides a direct pathway for this transformation under mild conditions. [] While the specific mechanism might vary depending on the substrate, it generally involves nucleophilic substitution, where the nitrite anion from TBAN displaces the tosylate or mesylate leaving group.

Q3: Can you elaborate on the use of TBAN in oligonucleotide synthesis?

A3: TBAN, in conjunction with acetic anhydride, efficiently removes the anilidate protecting group from nucleoside 3′-phosphoranilidates. [] This is a crucial step in oligonucleotide synthesis as it allows for the sequential addition of nucleotides. Importantly, the use of succinylation to protect exocyclic amino groups on the nucleobases ensures compatibility with this reagent system.

Q4: How does TBAN interact with vicinal ditriflates?

A4: Reactions of vicinal ditriflates (derived from methyl 2,6-dideoxy-β-d-hexopyranosides) with TBAN primarily result in two consecutive SN2 substitution reactions. [] Interestingly, these reactions are often accompanied by participation reactions where the newly introduced nitrite group influences the departure of the remaining triflyloxy group.

Q5: How does the presence of TBAN affect the reactivity of iron(III) porphyrin complexes with nitrite?

A5: In the ionic liquid [emim][NTf(2)], the presence of TBAN enables the iron(III) porphyrin complex, (TMPS)Fe(III)(OH), to react with nitrite, a reaction not observed in aqueous solutions. [] This reaction leads to the formation of a nitrite-coordinated complex. Kinetic and thermodynamic studies using TBAN have provided insights into the equilibrium constant and thermodynamic parameters governing nitrite coordination in the ionic liquid environment.

Q6: Are there any known compatibility issues with TBAN?

A6: One study highlighted that even trace amounts of methylimidazole impurities can significantly alter the reaction mechanism when TBAN is used in ionic liquid media. [] Methylimidazole can coordinate to iron(III) porphyrin complexes, changing their spin state and reactivity. This emphasizes the importance of purity when working with TBAN, especially in sensitive systems.

Q7: Has TBAN been used in the development of any specific materials or devices?

A7: While not directly involved in material synthesis, TBAN is a key component in the preparation of a hardmask composition for under-photoresist layers in semiconductor manufacturing. [] The composition, containing an organic silane-based polymer and TBAN among other additives, exhibits excellent pattern reproducibility, storage stability, and adhesion properties, essential for semiconductor device fabrication.

Q8: Beyond its synthetic applications, what other research areas involve TBAN?

A8: TBAN plays a critical role in studying nitrite reduction in non-heme iron systems. [] The reaction of TBAN with a specific iron(II) complex leads to the formation of an iron(III)-oxo species, offering valuable insights into the mechanism of nitrite reduction, particularly in biological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.